molecular formula C9H10ClN3 B6596783 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine CAS No. 1467571-05-6

2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine

Cat. No.: B6596783
CAS No.: 1467571-05-6
M. Wt: 195.65 g/mol
InChI Key: MMQJJKHJWIUMGY-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure consists of a benzene ring fused to an imidazole ring, with a chlorine atom and two methyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method is the reaction of o-phenylenediamine with chloroacetic acid under acidic conditions, followed by methylation using methyl iodide . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The pathways involved often include the inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine is unique due to the presence of both the chlorine atom and the dimethylamine group, which contribute to its distinct chemical reactivity and biological activity. These structural features enhance its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-13(2)6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQJJKHJWIUMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467571-05-6
Record name 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine
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